2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: It may be used in biological assays and as a probe for studying cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolium salts and benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)-3-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium lies in its specific combination of functional groups and structural features
Properties
CAS No. |
128956-48-9 |
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Molecular Formula |
C21H18N5S+ |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H17N5S/c1-15-11-13-17(14-12-15)25-23-20(16-7-3-2-4-8-16)24-26(25)21-22-18-9-5-6-10-19(18)27-21/h2-14H,1H3,(H,23,24)/p+1 |
InChI Key |
KNMZXRUWMYCXSG-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C([NH2+]N2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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